

# Application Notes and Protocols: 2-Aminoindan Hydrochloride in Neurological Disorder Research

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## Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347

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These application notes provide a comprehensive overview of the use of **2-Aminoindan hydrochloride** in neurological disorder research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its investigation in various neurological conditions, including Parkinson's disease, depression, and potential applications in Alzheimer's disease and stroke.

## Introduction

**2-Aminoindan hydrochloride** is a rigid analog of amphetamine and a key structural motif found in several pharmacologically active compounds.<sup>[1]</sup> Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems by interacting with their transporters.<sup>[2][3]</sup> This has led to its investigation in a range of neurological and psychiatric disorders where monoaminergic dysfunction is implicated. The most prominent derivative of 2-aminoindan is rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor widely used in the treatment of Parkinson's disease.<sup>[4]</sup> Research into 2-aminoindan and its derivatives continues to uncover potential therapeutic applications for a variety of neurological conditions.

## Data Presentation

The following tables summarize the in vitro pharmacological profile of 2-aminoindan and its derivatives, highlighting their interactions with key monoamine transporters and receptors.

Table 1: Monoamine Transporter Release Activity of 2-Aminoindan and Derivatives[2]

Compound	NET EC50 (nM)	DAT EC50 (nM)	SERT EC50 (nM)
2-Aminoindan (2-AI)	86	439	>10,000
MDAI	117	1,334	114
MMAI	3,101	>10,000	31
MEAI	861	2,646	134

EC50: Half-maximal effective concentration for neurotransmitter release. NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin Transporter.

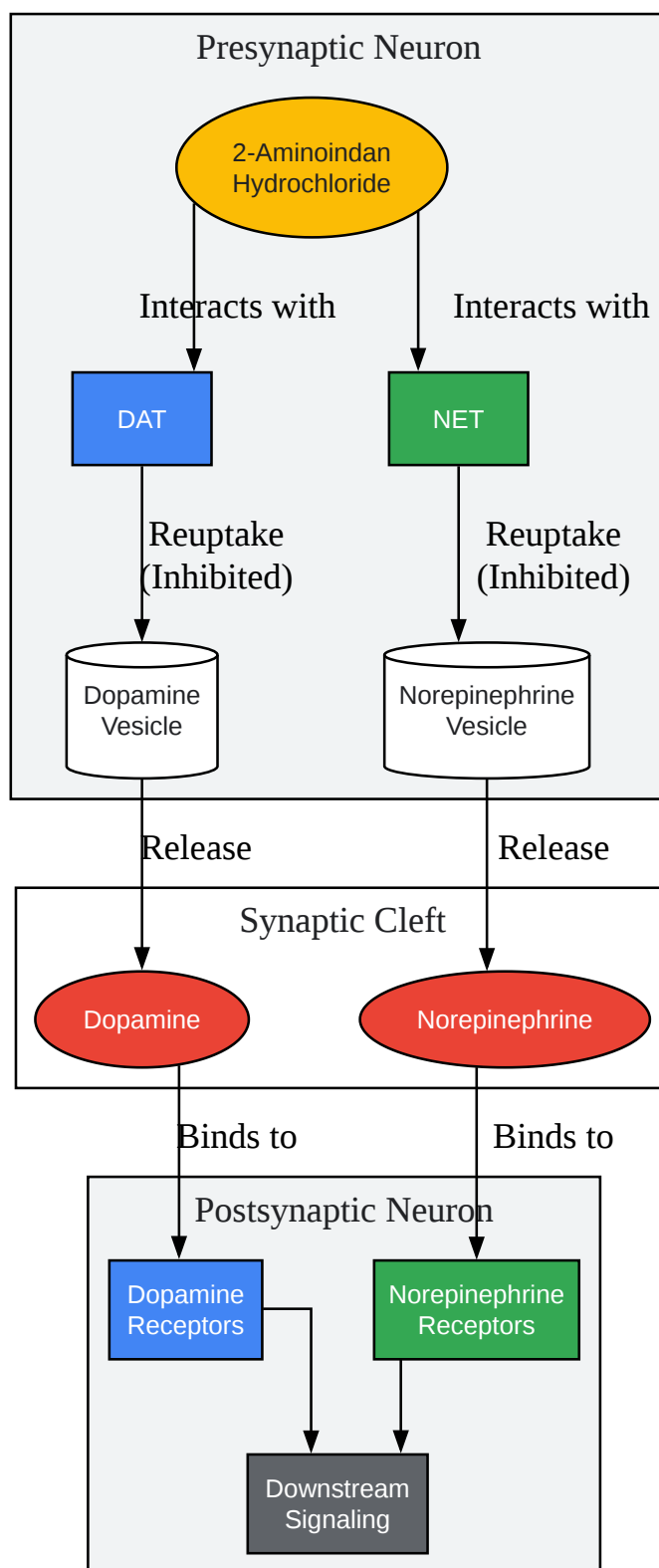
Table 2: Receptor Binding Affinities (Ki, nM) of 2-Aminoindan[2]

Receptor Subtype	Ki (nM)
α2A-adrenergic	134
α2B-adrenergic	211
α2C-adrenergic	41

Ki: Inhibitory constant, a measure of binding affinity.

## Signaling Pathways and Mechanisms of Action

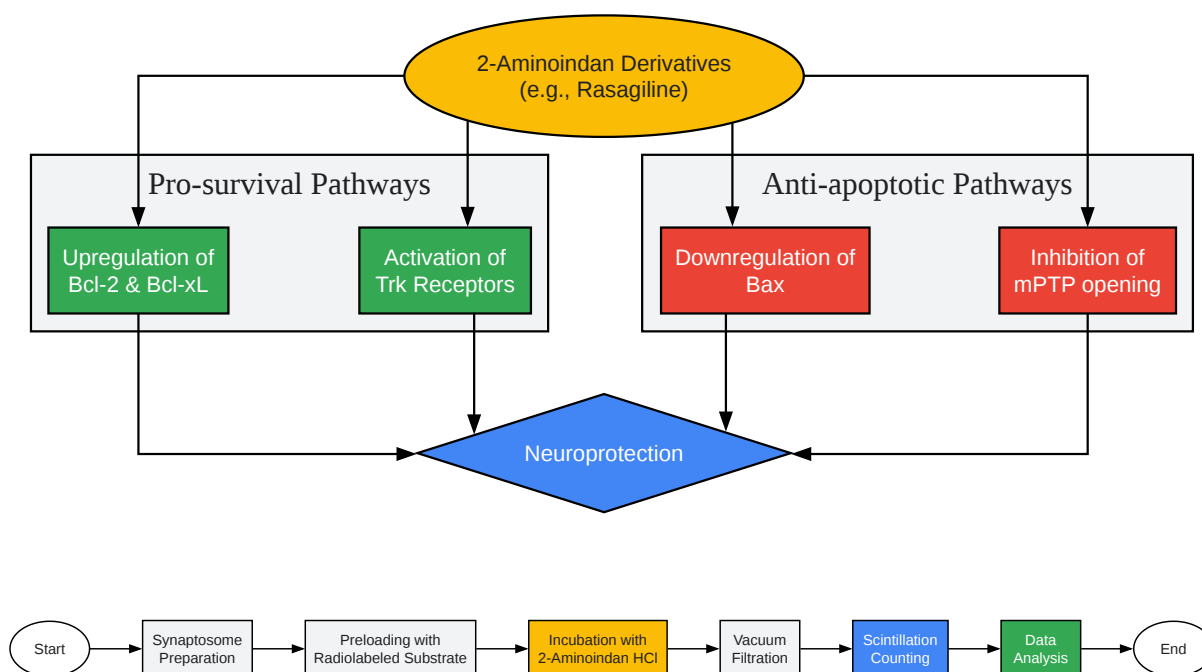
**2-Aminoindan hydrochloride** primarily exerts its effects by acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these catecholamines.[2][3] This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing downstream signaling. The inhibition of reuptake and potential for reverse transport through these transporters are key mechanisms.[5]



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#### Mechanism of **2-Aminoindan Hydrochloride** Action

The neuroprotective effects observed with 2-aminoindan derivatives like rasagiline are thought to be mediated by the activation of pro-survival signaling cascades and the inhibition of apoptotic pathways.[4] These effects may be independent of MAO-B inhibition and involve the upregulation of anti-apoptotic proteins and stabilization of mitochondrial function.[4]



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